molecular formula C7H9NO B3056557 4,5-Dimethylpyridin-2(1H)-one CAS No. 72323-56-9

4,5-Dimethylpyridin-2(1H)-one

Cat. No. B3056557
CAS RN: 72323-56-9
M. Wt: 123.15 g/mol
InChI Key: FLKBNILXXMIRFX-UHFFFAOYSA-N
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Description

“4,5-Dimethylpyridin-2(1H)-one” is a chemical compound with the molecular formula C7H10N2. It has a molecular weight of 122.16800 . The compound is commonly known as 4,5-dimethylpyridin-2-amine .


Molecular Structure Analysis

The molecular structure of “4,5-Dimethylpyridin-2(1H)-one” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 4 and 5 positions of the ring are substituted with methyl groups .


Physical And Chemical Properties Analysis

“4,5-Dimethylpyridin-2(1H)-one” has a density of 1.04g/cm3 and a boiling point of 252.325ºC at 760 mmHg . The compound has a flash point of 129.989ºC .

Scientific Research Applications

Ga-Ga Coupling and Hydrogallation in Gallium Hydride Complexes

The complexation of gallium hydride with dimethylpyridines, similar to 4,5-Dimethylpyridin-2(1H)-one, has been studied, showing significant applications in the formation of unique gallium compounds. Nogai and Schmidbaur (2004) explored the dehydrogenative Ga-Ga coupling and hydrogallation in these complexes, revealing valuable insights into metal-ligand interactions (Nogai & Schmidbaur, 2004).

Synthesis and Antioxidant Activity of Thiazolo[4,5-B]Pyridines

Chaban et al. (2013) synthesized 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridine-2-one under specific reactions, further exploring structural modifications and evaluating their antioxidant activities. This research highlights the potential of modified dimethylpyridines in developing antioxidants (Chaban et al., 2013).

Spectroscopic Characterization and DFT Calculations

Li et al. (2014) investigated a series of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, similar to 4,5-Dimethylpyridin-2(1H)-one, using various spectroscopic techniques and density functional theory calculations. This study offers a deeper understanding of the molecular structures and optical properties of dihydropyridines (Li et al., 2014).

NMR Coordination Shifts in Metal Complexes

Pazderski et al. (2010) performed NMR studies on chloride complexes with dimethylpyridines, providing insights into the coordination shifts and structural features of these metal complexes. This research is crucial for understanding the interaction between dimethylpyridines and metals (Pazderski et al., 2010).

Quantum Chemical Study on Molecular Structure

Singh et al. (2013) synthesized and characterized a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, performing an extensive quantum chemical study to evaluate the formation, properties, and reactivity of the compound. This contributes to the understanding of molecular interactions in dimethylpyridine derivatives (Singh et al., 2013).

Safety and Hazards

The safety information for “4,5-Dimethylpyridin-2(1H)-one” indicates that it may be harmful if swallowed (H302) and may cause serious eye irritation (H319) .

properties

IUPAC Name

4,5-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-7(9)8-4-6(5)2/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKBNILXXMIRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502278
Record name 4,5-Dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylpyridin-2(1H)-one

CAS RN

72323-56-9
Record name 4,5-Dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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